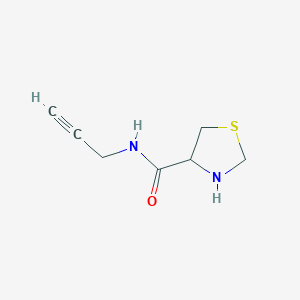

N-2-Propyn-1-yl-4-thiazolidinecarboxamide

Beschreibung

N-2-Propyn-1-yl-4-thiazolidinecarboxamide (CAS: 1250186-20-9) is a heterocyclic organic compound with the molecular formula C₇H₈N₂O₂S and a molecular weight of 184.216 g/mol. Its IUPAC name is 2-oxo-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide, and it features a thiazolidine ring fused with a carboxamide group and a propargyl side chain (SMILES: O=C(NCC#C)C1CSC(=O)N1) . This compound is classified as a chemical reagent and is commercially available in pure form, with storage and transport conditions standardized at room temperature .

Eigenschaften

Molekularformel |

C7H10N2OS |

|---|---|

Molekulargewicht |

170.23 g/mol |

IUPAC-Name |

N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C7H10N2OS/c1-2-3-8-7(10)6-4-11-5-9-6/h1,6,9H,3-5H2,(H,8,10) |

InChI-Schlüssel |

DHZNDWNQSDBIBA-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCNC(=O)C1CSCN1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Propyn-1-yl-4-thiazolidinecarboxamide typically involves the reaction of thiazolidine-4-carboxylic acid with propargylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for N-2-Propyn-1-yl-4-thiazolidinecarboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-2-Propyn-1-yl-4-thiazolidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The propynyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

N-2-Propyn-1-yl-4-thiazolidinecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of HIV protease inhibitors.

Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Its role in the synthesis of HIV protease inhibitors highlights its importance in medicinal chemistry and drug development.

Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of N-2-Propyn-1-yl-4-thiazolidinecarboxamide involves its interaction with specific molecular targets. In the context of HIV protease inhibitors, the compound acts by binding to the active site of the HIV protease enzyme, thereby preventing the cleavage of viral polyproteins. This inhibition disrupts the maturation of the virus, rendering it non-infectious.

Vergleich Mit ähnlichen Verbindungen

Avenaciolide

Avenaciolide (CAS: Not provided) is another heterocyclic compound listed alongside N-2-Propyn-1-yl-4-thiazolidinecarboxamide in pharmaceutical reference materials. While both compounds are categorized as controlled products, key differences exist:

| Parameter | N-2-Propyn-1-yl-4-thiazolidinecarboxamide | Avenaciolide |

|---|---|---|

| Molecular Weight | 184.216 g/mol | Not disclosed |

| Price (Commercial) | €2,320.00 (100 mg) | €9,788.00 (50 mg) |

| Structural Features | Thiazolidine + propargyl carboxamide | Lactone-based scaffold |

| Application | Research reagent | Potential antifungal |

Avenaciolide’s significantly higher cost per milligram suggests greater complexity in synthesis or niche applications, such as antifungal activity, compared to the simpler thiazolidine derivative .

Patent-Derived Thiazole/Pyrrolidine Hybrids

Recent European patent applications (2024) describe compounds like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide (Example 51) and Example 52 derivatives . These molecules share a carboxamide backbone but diverge significantly in structure and function:

| Feature | N-2-Propyn-1-yl-4-thiazolidinecarboxamide | Patent Compound (Example 51) |

|---|---|---|

| Core Structure | Thiazolidine ring | Pyrrolidine + thiazole + isoindoline |

| Functional Groups | Propargyl, carboxamide | Hydroxy, benzyl, cyclopentane |

| Molecular Complexity | Low (MW 184.2) | High (MW >500) |

| Potential Applications | Chemical synthesis | Therapeutic (e.g., enzyme inhibition) |

The patent compounds exhibit enhanced stereochemical complexity and larger molecular frameworks, likely targeting specific biological pathways (e.g., protease inhibition) . In contrast, N-2-Propyn-1-yl-4-thiazolidinecarboxamide’s simplicity may favor its use in synthetic chemistry or as a building block.

2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide

This compound (CAS: 1250186-20-9) is structurally identical to N-2-Propyn-1-yl-4-thiazolidinecarboxamide, as confirmed by matching SMILES, InChI, and molecular formulas . The dual naming reflects trivial vs. IUPAC nomenclature conventions rather than chemical distinction.

Research Findings and Implications

- Cost-Effectiveness : N-2-Propyn-1-yl-4-thiazolidinecarboxamide is more affordable (€23.20/mg) than Avenaciolide (€195.76/mg), making it preferable for high-throughput research .

- Structural Versatility : Unlike rigid patent compounds, its propargyl group enables click chemistry applications (e.g., bioconjugation) .

- Biological Activity: Limited data exist for this compound, whereas patent derivatives show explicit therapeutic targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.